molecular formula C17H15NO B11866405 6,8-Dimethyl-4-hydroxy-2-phenylquinoline CAS No. 93315-54-9

6,8-Dimethyl-4-hydroxy-2-phenylquinoline

Cat. No.: B11866405
CAS No.: 93315-54-9
M. Wt: 249.31 g/mol
InChI Key: JRPWMQRKZZMNLQ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process may involve the use of transition metal catalysts and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .

Scientific Research Applications

6,8-Dimethyl-4-hydroxy-2-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-phenylquinoline
  • 4-Hydroxy-7-methoxy-2-phenylquinoline
  • 7-Bromo-4-hydroxy-2-phenylquinoline

Uniqueness

6,8-Dimethyl-4-hydroxy-2-phenylquinoline stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at positions 6 and 8, along with a hydroxyl group at position 4, provides unique chemical properties compared to other quinoline derivatives .

Properties

CAS No.

93315-54-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6,8-dimethyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)17-14(9-11)16(19)10-15(18-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)

InChI Key

JRPWMQRKZZMNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

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